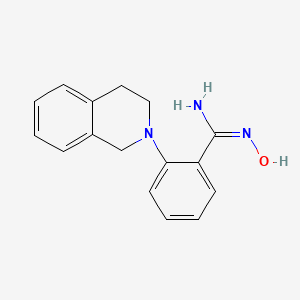
5-Chloro-2-(2-fluorophenyl)-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-(2-fluorofenil)-1,6-naftiridina es un compuesto aromático heterocíclico que contiene átomos de cloro y flúor.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-2-(2-fluorofenil)-1,6-naftiridina generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento cruzado de Suzuki-Miyaura, que implica el acoplamiento de un derivado de ácido borónico con una naftiridina halogenada bajo catálisis de paladio . Las condiciones de reacción a menudo incluyen el uso de una base como carbonato de potasio y un solvente como dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-(2-fluorofenil)-1,6-naftiridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, como el intercambio de halógenos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos comunes incluyen agentes halogenantes como cloruro de tionilo (SOCl₂) y nucleófilos como azida de sodio (NaN₃).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshalogenados.
Aplicaciones Científicas De Investigación
5-Cloro-2-(2-fluorofenil)-1,6-naftiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un compuesto líder para nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-(2-fluorofenil)-1,6-naftiridina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o ácidos nucleicos. El compuesto puede modular la actividad de estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 5-Cloro-2-fluorofenilborónico: Este compuesto es similar en estructura, pero contiene un grupo de ácido borónico en lugar de un anillo de naftiridina.
2-Fluoro-5-cloropiridina: Este compuesto es un análogo más simple con un anillo de piridina en lugar de un anillo de naftiridina.
Unicidad
5-Cloro-2-(2-fluorofenil)-1,6-naftiridina es único debido a su combinación específica de átomos de cloro y flúor en un anillo de naftiridina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H8ClFN2 |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
5-chloro-2-(2-fluorophenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H8ClFN2/c15-14-10-5-6-12(18-13(10)7-8-17-14)9-3-1-2-4-11(9)16/h1-8H |
Clave InChI |
MIHHNPUJUBBWFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

